![molecular formula C14H15FN4O B3006980 1-(3-fluoro-2-methylphenyl)-5-methyl-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326928-55-5](/img/structure/B3006980.png)
1-(3-fluoro-2-methylphenyl)-5-methyl-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide
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Description
1-(3-fluoro-2-methylphenyl)-5-methyl-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H15FN4O and its molecular weight is 274.299. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Drug Development
Pyrroles are essential components of many biologically active compounds. The fluorinated pyrrole scaffold has gained interest due to its unique properties. Researchers have explored the synthesis of fluorinated pyrroles as potential drug candidates. For instance, compounds like 1 and 2 (see Figure 1) have been developed as anti-inflammatory and anti-hypertension agents, respectively . The modular and efficient synthesis of polyfunctionalized fluorinated pyrroles, including our compound of interest, contributes to drug discovery efforts.
Click Chemistry and Chemical Biology
The triazole ring in our compound is amenable to click chemistry reactions. Researchers can use it for bioorthogonal labeling, protein modification, or drug delivery. Understanding its reactivity and selectivity is crucial for advancing chemical biology.
properties
IUPAC Name |
1-(3-fluoro-2-methylphenyl)-5-methyl-N-prop-2-enyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O/c1-4-8-16-14(20)13-10(3)19(18-17-13)12-7-5-6-11(15)9(12)2/h4-7H,1,8H2,2-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRIOXASXOCNDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NCC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluoro-2-methylphenyl)-5-methyl-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide |
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